molecular formula C16H25NO2 B14610525 1,4-Oxazepine, 7-butoxyhexahydro-4-(phenylmethyl)- CAS No. 57492-61-2

1,4-Oxazepine, 7-butoxyhexahydro-4-(phenylmethyl)-

Cat. No.: B14610525
CAS No.: 57492-61-2
M. Wt: 263.37 g/mol
InChI Key: BVEAYPQTLFPFTL-UHFFFAOYSA-N
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Description

1,4-Oxazepine, 7-butoxyhexahydro-4-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by a seven-membered ring containing one oxygen and one nitrogen atom The presence of the butoxy and phenylmethyl groups adds to its structural complexity and potential reactivity

Preparation Methods

The synthesis of 1,4-Oxazepine, 7-butoxyhexahydro-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which offers the advantage of a short reaction time and high yields . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in one pot . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.

Chemical Reactions Analysis

1,4-Oxazepine, 7-butoxyhexahydro-4-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenated reagents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azomethine group can lead to the formation of chlorinated derivatives .

Scientific Research Applications

1,4-Oxazepine, 7-butoxyhexahydro-4-(phenylmethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antidepressants, analgesics, and calcium channel antagonists . Additionally, it has been studied for its potential use as a histamine H4 receptor agonist and a non-nucleoside HIV-1 reverse transcriptase inhibitor . In industry, it may be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-Oxazepine, 7-butoxyhexahydro-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, its derivatives that act as calcium channel antagonists inhibit the influx of calcium ions into cells, which can reduce muscle contraction and alleviate pain . As a histamine H4 receptor agonist, it can modulate immune responses and inflammation . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1,4-Oxazepine, 7-butoxyhexahydro-4-(phenylmethyl)- can be compared with other similar compounds such as dibenzo[b,f][1,4]oxazepine and benzo[b][1,4]oxazepine derivatives. These compounds share a similar core structure but differ in their substituents and specific pharmacological activities . For example, dibenzo[b,f][1,4]oxazepine derivatives have been studied for their antidepressant and analgesic properties , while benzo[b][1,4]oxazepine derivatives have shown potential as antibacterial and antioxidant agents . The uniqueness of 1,4-Oxazepine, 7-butoxyhexahydro-4-(phenylmethyl)- lies in its specific substituents, which can confer distinct reactivity and biological activity.

Properties

CAS No.

57492-61-2

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-benzyl-7-butoxy-1,4-oxazepane

InChI

InChI=1S/C16H25NO2/c1-2-3-12-18-16-9-10-17(11-13-19-16)14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3

InChI Key

BVEAYPQTLFPFTL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCN(CCO1)CC2=CC=CC=C2

Origin of Product

United States

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